GW 441756
Description
Overview of Neurotrophin Signaling Pathways
Upon neurotrophin binding, Trk receptors undergo dimerization and trans-autophosphorylation of specific tyrosine residues in their intracellular domains. creative-diagnostics.comsinobiological.compatsnap.com These phosphorylated tyrosine residues serve as docking sites for various intracellular signaling proteins, initiating a cascade of downstream pathways. creative-diagnostics.compatsnap.comresearchgate.netucsf.edu The primary signaling pathways activated by Trk receptors include the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway. creative-diagnostics.comkegg.jpcusabio.comdovepress.comabcam.compatsnap.comresearchgate.net
The Ras/MAPK pathway is involved in promoting cell differentiation and survival, while the PI3K/Akt pathway is crucial for cell survival and growth. abcam.compatsnap.com The PLCγ pathway is implicated in synaptic plasticity and neurotransmitter release. patsnap.com These pathways collectively regulate a wide range of neuronal functions, including cell survival, differentiation, axonal growth, dendritic arborization, and synapse formation. sinobiological.comcusabio.comdovepress.com
Role of TrkA in Neuronal Development and Function
TrkA is predominantly expressed in sensory neurons of the peripheral nervous system, as well as in sympathetic neurons. patsnap.combiologists.com It plays a crucial role in the development, survival, and function of these neurons. abcam.compatsnap.combiologists.compnas.org During development, TrkA transmits critical survival information, and its accurate expression is essential for the survival of subsets of sensory and sympathetic neurons. biologists.com Gene knockout studies have demonstrated that the absence of TrkA function leads to significant neuronal loss, particularly affecting pain-transmitting (nociceptive) sensory neurons and virtually all sympathetic neurons. biologists.com
In the adult nervous system, TrkA continues to be important for neuronal maintenance and function. patsnap.comucsf.edu NGF binding to TrkA on axonal terminals can lead to the internalization of the NGF/TrkA complex and its retrograde transport to the neuronal cell body, influencing transcriptional programs. sinobiological.compnas.org This long-distance signaling is thought to be involved in maintaining neuronal health and function. sinobiological.com
Trk Kinases as Research Targets in Cellular Biology
The critical roles of Trk kinases in neuronal development, survival, and function make them important targets in cellular biology research. Studying Trk signaling pathways helps to understand fundamental processes in the nervous system and investigate their involvement in various neurological disorders. creative-diagnostics.comkegg.jp
Furthermore, aberrant Trk signaling, particularly through gene fusions involving NTRK genes (encoding Trk proteins), has been implicated in the development and progression of several types of cancer. nih.govmdpi.combiospace.comnih.gov These oncogenic Trk fusions can drive cell proliferation and survival, making Trk kinases attractive targets for cancer therapy. nih.govmdpi.comnih.gov The development of selective Trk inhibitors has become an active area of research, both for understanding basic cellular mechanisms and for potential therapeutic applications. mdpi.comnih.gov
Context of GW 441756 as a TrkA-Specific Research Tool
This compound is a chemical compound widely used in cellular biology as a research tool to specifically inhibit TrkA kinase activity. abcam.commedchemexpress.comtocris.comrndsystems.comcaymanchem.commybiosource.comcreative-enzymes.combioscience.co.ukrndsystems.combioscience.co.ukadooq.com Its utility lies in its potency and selectivity for TrkA, allowing researchers to dissect the specific roles of TrkA signaling in various cellular processes without significantly affecting other kinases. abcam.comtocris.comrndsystems.comcaymanchem.comcreative-enzymes.combioscience.co.ukadooq.comselleckchem.com By inhibiting TrkA, this compound can be used to investigate the downstream effects of blocking NGF-mediated signaling through TrkA in cell cultures and in vitro models. medchemexpress.comcaymanchem.commdpi.comresearchgate.net
Detailed research findings regarding this compound's activity and selectivity are crucial for its application as a reliable research tool. Studies have characterized its inhibitory profile against TrkA and a panel of other kinases to confirm its specificity. abcam.comtocris.comrndsystems.comcaymanchem.comcreative-enzymes.combioscience.co.ukadooq.comselleckchem.com
Detailed Research Findings: Kinase Inhibition Profile of this compound
This compound is reported as a potent and selective inhibitor of TrkA. abcam.commedchemexpress.comtocris.comrndsystems.comcaymanchem.comcreative-enzymes.combioscience.co.ukbioscience.co.ukadooq.comselleckchem.com Its inhibitory activity is typically measured by its half-maximal inhibitory concentration (IC50) against TrkA in cell-free or cell-based assays. Multiple sources report an IC50 value of 2 nM for this compound against TrkA. abcam.commedchemexpress.comtocris.comrndsystems.comcaymanchem.comcreative-enzymes.combioscience.co.ukselleckchem.com
Crucially, this compound demonstrates significant selectivity over a range of other kinases, often reported as greater than 100-fold selectivity. abcam.comtocris.comrndsystems.comcaymanchem.comcreative-enzymes.com Some studies specifically mention very little activity against kinases like c-Raf1 and CDK2. adooq.comselleckchem.com This selectivity is vital for its use as a research tool to specifically target TrkA signaling without broadly inhibiting other cellular processes mediated by different kinases.
The following table summarizes the key kinase inhibition data for this compound:
| Kinase | IC50 (nM) | Selectivity | Reference |
| TrkA | 2 | N/A | abcam.commedchemexpress.comtocris.comrndsystems.comcaymanchem.comcreative-enzymes.combioscience.co.ukselleckchem.com |
| Other kinases | >200 (typically >100-fold selectivity over TrkA IC50) | >100-fold | abcam.comtocris.comrndsystems.comcaymanchem.comcreative-enzymes.com |
| c-Raf1 | Very little activity | N/A | adooq.comselleckchem.com |
| CDK2 | Very little activity | N/A | adooq.comselleckchem.com |
Note: "Very little activity" indicates IC50 values significantly higher than that for TrkA, consistent with the >100-fold selectivity reported.
The ability of this compound to inhibit TrkA has been demonstrated in various cellular contexts. For instance, it has been shown to abolish neurite outgrowth induced by nerve growth factor (NGF) in PC12 cells and spinal cord neurons. medchemexpress.commdpi.com It has also been used to clarify the role of TrkA in regulating gene expression in neuroblastoma cells and amyloid-β protein precursor cleavage in neuroglioma cells. caymanchem.com Furthermore, this compound has been used to investigate the involvement of the NGF/TrkA pathway in the proliferation and migration of neural cells in the context of pancreatic cancer cell-derived exosomes. researchgate.net Studies have also indicated that this compound can block TrkA-induced cell death and apoptosis in TrkA-overexpressing cells. creative-enzymes.comselleckchem.com
The consistent reporting of this compound as a potent and selective TrkA inhibitor with an IC50 of 2 nM across multiple sources underscores its established utility as a research tool for studying TrkA-mediated signaling pathways. abcam.commedchemexpress.comtocris.comrndsystems.comcaymanchem.comcreative-enzymes.combioscience.co.ukadooq.comselleckchem.com
Structure
3D Structure of Parent
Properties
CAS No. |
504433-24-3 |
|---|---|
Molecular Formula |
C17H14ClN3O |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
3-[(1-methylindol-3-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C17H13N3O.ClH/c1-20-10-11(12-5-2-3-7-15(12)20)9-13-16-14(19-17(13)21)6-4-8-18-16;/h2-10H,1H3,(H,19,21);1H |
InChI Key |
GXUJPQDCLCDKLU-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C4=C(C=CC=N4)NC3=O |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C\3/C4=C(C=CC=N4)NC3=O |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C4=C(C=CC=N4)NC3=O.Cl |
Pictograms |
Irritant |
Synonyms |
1,3-dihydro-3-((1-methyl-1H-indol-3-yl)methylne))-2H-pyrrolo(3,2-b)pyridin-2-one GW 441756 |
Origin of Product |
United States |
Discovery and Early Preclinical Characterization of Gw 441756
Identification of GW441756 as a TrkA Inhibitor
GW441756, chemically known as 1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one, was identified as a potent inhibitor of the Nerve Growth Factor (NGF) receptor, TrkA. nih.govpnas.org The discovery of GW441756 originated from research focused on the oxindole (B195798) and aza-oxindole series of compounds as potential kinase inhibitors. pnas.orgrndsystems.com
Intensive in vitro evaluations revealed that GW441756 exhibits a strong inhibitory effect on TrkA with a half-maximal inhibitory concentration (IC50) of 2 nM. nih.govpnas.orgpnas.orgacs.org This high potency establishes GW441756 as a significant tool for studying the physiological and pathological roles of the TrkA signaling pathway.
Initial In Vitro Kinase Selectivity Profiling
A crucial aspect of the early characterization of any kinase inhibitor is its selectivity profile, which determines its specificity for the intended target. Initial in vitro kinase selectivity profiling of GW441756 demonstrated a high degree of selectivity for TrkA over a range of other kinases. nih.govpnas.orgpnas.org
The compound displayed greater than 100-fold selectivity against many other kinases. nih.govpnas.orgpnas.org To further quantify this selectivity, the inhibitory activity of GW441756 was tested against other kinases such as cRaf1 and Cyclin-Dependent Kinase 2 (CDK2). The results indicated significantly lower potency against these kinases, with IC50 values exceeding 7 µM and 12 µM for cRaf1 and CDK2, respectively. rndsystems.com Another study identified GW441756 as an inhibitor of Leucine-rich repeat kinase 2 (LRRK2) with an IC50 of 320 nM. rndsystems.com
Table 1: In Vitro Kinase Selectivity of GW441756
| Kinase Target | IC50 |
|---|---|
| TrkA | 2 nM |
| LRRK2 | 320 nM |
| cRaf1 | >7 µM |
Licensing and Availability for Academic Research
Following its initial discovery and characterization by GlaxoSmithKline, GW441756 has been made available for broader scientific investigation. The compound is sold for research purposes under a licensing agreement from GlaxoSmithKline. nih.gov This has facilitated its use by academic and research institutions to explore the therapeutic potential of TrkA inhibition in various disease models. Consequently, GW441756 is commercially available from several suppliers of research chemicals, enabling its continued use in preclinical studies.
Molecular Mechanism of Action of Gw 441756
Structural Basis of TrkA-GW 441756 Interaction
Understanding the structural basis of how GW 441756 interacts with TrkA provides insight into its inhibitory potency and selectivity.
While specific crystallographic data detailing the co-crystal structure of TrkA bound to this compound were not extensively available in the search results, the classification of this compound as a kinase inhibitor strongly suggests it targets the kinase domain of TrkA. caymanchem.comadipogen.com Kinase inhibitors commonly bind within the ATP-binding pocket or an adjacent allosteric site. Given the mention of ATP-competitive inhibitors within the context of Trk inhibition, it is highly probable that this compound interacts with the active site cavity where ATP normally binds. adooq.commedchemexpress.commedchemexpress.com
Detailed information on the specific amino acid residues of TrkA involved in direct binding with this compound was not explicitly provided in the search results. However, studies on TrkA interactions and mutations highlight the importance of specific residues within the kinase domain for its activity and interaction with downstream proteins. For instance, mutation of kinase-dead TrkA (K538A) abolishes TrkA-induced AβPP-C31 cleavage, indicating the critical role of the kinase activity and likely the ATP-binding site where Lys538 is located. nih.gov Further structural studies, such as X-ray crystallography or cryo-EM of the TrkA-GW 441756 complex, would be necessary to precisely identify the key residues involved in their interaction.
Impact on TrkA Receptor Activation and Phosphorylation
The primary consequence of this compound binding to TrkA is the inhibition of TrkA receptor activation and subsequent phosphorylation. TrkA is a receptor tyrosine kinase that, upon binding to its ligand Nerve Growth Factor (NGF), undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. medchemexpress.comnih.gov This phosphorylation is a critical step for initiating downstream signaling cascades, including the activation of the MAPK/ERK, PI3K/Akt, and PLCγ pathways, which are involved in cell survival, differentiation, and proliferation. medchemexpress.comnih.govresearchgate.netfrontiersin.orgabcam.com
This compound, by inhibiting the kinase activity of TrkA, prevents or significantly reduces this autophosphorylation. researchgate.netscbt.com This, in turn, blocks the activation of downstream signaling pathways that depend on phosphorylated TrkA. For example, inhibition of TrkA activity by this compound has been shown to suppress the tyrosine phosphorylation of cellular proteins, including ERK and JNK. researchgate.net Studies have demonstrated that this compound can abolish NGF-induced neurite outgrowth, a process mediated by NGF/TrkA signaling. medchemexpress.commdpi.com Furthermore, this compound has been shown to block TrkA-mediated γH2AX production and apoptosis in TrkA-overexpressing cells and impair NGF-elicited proliferation in certain cancer cell lines, indicating its ability to interfere with TrkA-dependent cellular responses. chemsrc.comfrontiersin.orgselleckchem.comresearchgate.net
The inhibitory effect of this compound on TrkA phosphorylation and subsequent signaling is central to its use as a research tool to dissect the specific roles of TrkA in various biological processes.
Downstream Signaling Pathway Modulation
Inhibition of TrkA by this compound modulates several key downstream signaling cascades that are typically activated by TrkA phosphorylation. These pathways are involved in a wide range of cellular processes, including cell survival, proliferation, and differentiation.
Effects on PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade involved in cell growth, proliferation, survival, and metabolism. nih.govmdpi.com TrkA signaling is known to activate the PI3K/Akt pathway. abcam.com By inhibiting TrkA kinase activity, this compound is expected to attenuate or block the activation of this pathway. Research indicates that the PI3K/Akt/mTOR pathway is a key downstream target of TrkA-mediated signaling. abcam.commedchemexpress.comepo.org While specific detailed data on the quantitative effects of this compound on each component (PI3K, Akt, mTOR) within this pathway is not extensively detailed in the provided snippets, the known inhibitory action of this compound on TrkA, coupled with the established link between TrkA and PI3K/Akt/mTOR signaling, strongly suggests that this compound modulates this pathway by reducing TrkA-dependent activation. abcam.commedchemexpress.com
Effects on MAPK/ERK Pathway
The MAPK/ERK pathway is another major signaling cascade activated by receptor tyrosine kinases like TrkA, playing a significant role in cell proliferation, differentiation, and survival. abcam.comfrontiersin.org TrkA participates in the MAPK/ERK pathway, connecting with proteins like RAF and AKT to support survival and growth. abcam.com Inhibition of TrkA by this compound is expected to interfere with the activation of the MAPK/ERK cascade downstream of TrkA. Studies have investigated the role of TrkA in regulating gene expression and signaling pathways, including the MAPK/ERK pathway, in neuroblastoma cells, and this compound has been used in such studies. caymanchem.commedchemexpress.com The inhibition of TrkA by this compound would consequently impact the activation of MEK and ERK, key components of this pathway. researchgate.net
Effects on JAK-STAT Pathway
The JAK-STAT pathway is primarily known for its role in mediating responses to cytokines and growth factors, influencing processes such as immunity, cell division, and cell death. mdpi.comwikipedia.org While the JAK-STAT pathway is predominantly associated with cytokine receptors, TrkA signaling can also interact with or influence this pathway. abcam.com Although less directly linked to TrkA compared to PI3K/Akt and MAPK/ERK, there are indications of potential crosstalk or influence. researchgate.net this compound, as a TrkA inhibitor, could indirectly affect JAK-STAT signaling if it is downstream or modulated by TrkA activity. However, the provided information does not offer detailed data on the specific effects of this compound on the JAK-STAT pathway components. abcam.commedchemexpress.com
Influence on Other TrkA-Mediated Cascades
Beyond the major pathways, TrkA signaling is involved in numerous other cellular processes and can influence various downstream cascades. This compound, by inhibiting TrkA, can impact these diverse TrkA-mediated effects. For instance, TrkA has been shown to interact with Amyloid-β Protein Precursor (AβPP) and modulate its processing. nih.gov Treatment with this compound has been shown to increase the level of soluble AβPPα and the ratio of sAβPPα to Aβ in an Alzheimer's disease mouse model, suggesting an influence on AβPP processing pathways. nih.gov TrkA inhibition by this compound has also been shown to reduce the proliferation and migration of pancreatic cancer cells and inhibit neurite formation, indicating its influence on pathways related to cell motility and neuronal processes. medchemexpress.comnih.gov Furthermore, this compound blocks TrkA-mediated gammaH2AX production and apoptosis in TrkA-overexpressing cells, highlighting its impact on DNA damage response and cell death pathways. chemsrc.comsinobiological.com
Biological Activities in Preclinical Research Models
In Vitro Cellular Studies
Preclinical research utilizing in vitro cellular models has explored the biological activities of GW 441756, primarily focusing on its effects related to neuronal function and cell survival.
Neurite Outgrowth Inhibition (e.g., in PC12 cells and spinal cord neurons)
This compound has been shown to inhibit neurite outgrowth in various cellular models, including PC12 cells and spinal cord neurons. This inhibitory effect is consistent with its role as a TrkA antagonist, as TrkA signaling is crucial for promoting neurite extension medchemexpress.comresearchgate.netplos.orgnih.gov.
In PC12 cells, which are commonly used to study neuronal differentiation and neurite outgrowth induced by Nerve Growth Factor (NGF), this compound has been observed to inhibit NGF-induced neurite outgrowth medchemexpress.comresearchgate.netplos.org. Similarly, in spinal cord neurons, this compound has been shown to abolish neurite outgrowth induced by BmK NSPK, a scorpion toxin that promotes neurite extension via the NGF/TrkA signaling pathway medchemexpress.comnih.gov.
Dose-Dependent Effects
Studies have indicated that the inhibitory effects of this compound on neurite outgrowth can be dose-dependent. For instance, the enhancement of NGF-induced neurite outgrowth by rivastigmine (B141) in PC12 cells was completely inhibited by the TrkA antagonist this compound in a dose-dependent manner (10–100 μM) researchgate.netplos.orgbanrepcultural.orgnih.gov. In dorsal root ganglia (DRG) sensory neurons, NGF-induced sensory neurite growth was inhibited by this compound in a dose-dependent manner semanticscholar.org.
The following table summarizes some findings on the dose-dependent effects of this compound on neurite outgrowth:
| Cell Type | Stimulus | This compound Concentration | Observed Effect on Neurite Outgrowth | Reference |
| PC12 cells | NGF + Rivastigmine | 10-100 μM | Complete inhibition | researchgate.netplos.orgbanrepcultural.orgnih.gov |
| Spinal cord neurons | BmK NSPK | 1 μM | Abolished | medchemexpress.comnih.gov |
| DRG sensory neurons | NGF | 10 nM, 100 nM | Dose-dependent inhibition | semanticscholar.org |
| PC12 cells | NGF | 1 μM | Inhibition | medchemexpress.complos.org |
Reversal of Neurotrophin-Induced Phenotypes
This compound's ability to inhibit TrkA signaling allows it to reverse phenotypes induced by neurotrophins, particularly those mediated through TrkA activation. In PC12 cells, this compound treatment resulted in the complete inhibition of NGF-induced neurite outgrowth researchgate.netplos.org. This demonstrates its capacity to abolish the pro-neuritic effect of NGF. Furthermore, in spinal cord neurons, this compound eliminated the neurite outgrowth induced by BmK NSPK, which acts through the NGF/TrkA pathway medchemexpress.comnih.gov. This indicates that this compound can counteract the effects of substances that promote neurite outgrowth via TrkA.
Modulation of Cellular Proliferation and Apoptosis
Beyond its effects on neurite outgrowth, this compound has been shown to modulate cellular proliferation and apoptosis in various cell types, primarily through its inhibition of TrkA.
TrkA-Induced Cell Death Blocking
This compound has been reported to specifically block cell death induced by TrkA overexpression or activation mybiosource.comchemsrc.comstressmarq.comselleckchem.com. In U2OS cells overexpressing TrkA, this compound significantly increased cell survival and blocked TrkA-induced cell death in a dose-dependent manner chemsrc.comselleckchem.comnih.gov. This suggests that TrkA can act as a dependence receptor, inducing cell death in the absence of its ligand NGF, and this death can be prevented by inhibiting TrkA kinase activity with compounds like this compound nih.gov.
Caspase-3 Activation
Several sources indicate that this compound can lead to an increase in caspase-3 activity, which is a key执行者 of apoptosis selleckchem.comselleckchem.comkarebaybio.comsmallmolecules.com. This compound produces a relevant increase of caspase-3 that leads to apoptosis selleckchem.comselleckchem.comsmallmolecules.com. This suggests that while this compound can block TrkA-induced cell death, its broader effects on cell fate may involve the activation of apoptotic pathways, as evidenced by the increase in caspase-3. Additionally, GW441756 upregulates p75NTR receptor expression, which can also contribute to apoptosis via caspase-3 activation karebaybio.com.
γH2AX Production Modulation
Studies have indicated that TrkA can induce γH2AX production. γH2AX is a phosphorylated form of histone H2AX, which is a key player in the DNA damage response, particularly in the formation of DNA double-strand breaks (DSBs). biotechrep.irnih.gov Research has shown that TrkA-mediated γH2AX production can be blocked by TrkA kinase inhibitors, including this compound. selleckchem.com This suggests that this compound can modulate γH2AX production by inhibiting TrkA activity. The production of γH2AX by TrkA has been linked to TrkA-mediated cell death in the absence of a DNA damage inducer. Furthermore, the reduction of cell viability induced by TrkA was significantly suppressed by a JNK inhibitor, suggesting a critical role for JNK in TrkA-induced cell death that involves γH2AX production.
Gene Expression Regulation Studies (e.g., in neuroblastoma cells)
This compound has been utilized to investigate the role of TrkA in regulating gene expression in neuroblastoma cells. caymanchem.comnetascientific.comszabo-scandic.comsanbio.nlcaymanchem.comkrob.cn TrkA, as a receptor tyrosine kinase, can influence various cellular processes, including gene expression, through both NGF-dependent and NGF-independent mechanisms. researchgate.net Studies employing this compound have contributed to clarifying how TrkA signaling pathways impact gene expression profiles in this cell type. caymanchem.comnetascientific.comszabo-scandic.comsanbio.nlcaymanchem.comkrob.cn
Protein Phosphorylation Profiling (e.g., in SK-N-MC neuroblastoma cells)
Proteomic analyses using this compound in SK-N-MC neuroblastoma cells have been conducted to identify novel targets associated with TrkA-mediated tyrosine phosphorylation signaling pathways. caymanchem.comcaymanchem.comkrob.cnresearchgate.net Inhibition of TrkA activity by this compound resulted in the suppression of tyrosine phosphorylation of cellular proteins, including ERK and JNK. researchgate.net These studies aimed to identify potential TrkA-dependent protein spots whose phosphorylation levels were altered by TrkA expression and reversed by this compound treatment. researchgate.net For instance, some protein spots were found to be upregulated or downregulated by TrkA overexpression, and these changes were significantly suppressed by this compound. researchgate.net
Effects on Amyloid-β Protein Precursor Cleavage in Neuroglioma Cells
This compound has been used to study the effects of TrkA inhibition on amyloid-β protein precursor (AβPP) cleavage in neuroglioma cells. caymanchem.comnetascientific.comszabo-scandic.comsanbio.nlbiomol.comcaymanchem.comimyjet.comkrob.cn Research indicates that TrkA interacts with AβPP and modulates its processing. nih.gov Overexpression of TrkA has been shown to induce AβPP-C31 cleavage, a process that can be blocked by the TrkA inhibitor this compound. nih.gov This suggests that TrkA activity plays a role in the proteolytic processing of AβPP.
Interactions with Other Signaling Molecules (e.g., NGF release, BmK NSPK)
This compound has been instrumental in understanding the interactions between TrkA signaling and other molecules, such as NGF and BmK NSPK. BmK NSPK, a potassium channel inhibitor from scorpion venom, has been shown to promote neurite outgrowth. nih.govresearchgate.net Mechanistic studies revealed that BmK NSPK increases the release of NGF, and the BmK NSPK-induced neurite outgrowth was eliminated by the TrkA receptor inhibitor this compound. medchemexpress.comnih.govresearchgate.net This indicates that BmK NSPK augments neurite extension via the NGF/TrkA signaling pathway. nih.govresearchgate.net this compound has also been used to inhibit NGF-induced neurite outgrowth in PC12 cells. medchemexpress.com
In Vivo Preclinical Model Investigations (Non-Clinical Human Trial Data)
Studies in Transgenic Animal Models (e.g., PDAPP mice in Alzheimer's disease research models)
This compound has been investigated in in vivo preclinical models, specifically in transgenic animal models relevant to Alzheimer's disease research, such as PDAPP mice. caymanchem.comnih.gov PDAPP mice are a model that overexpresses a mutated human AβPP gene and develops amyloid-beta deposits. nih.govmdpi.comacnp.orgnih.govpracticalneurology.com In these models, treatment with this compound, a TrkA inhibitor, resulted in an increase in soluble AβPPα (sAβPPα) levels and the ratio of sAβPPα to Aβ. nih.gov While there was a trend towards a reduction in both Aβ40 and Aβ42 levels, this trend did not reach statistical significance in the study involving 6-6.5 month old J20 mice treated with this compound at 10 mg/kg/day subcutaneously for 5 days. nih.gov These findings in PDAPP mice suggest a role for TrkA inhibition in modulating AβPP processing in vivo. nih.gov
Effects on sAβPPα Levels and Aβ Ratio
Studies in PDAPP transgenic mouse models have shown that treatment with this compound can influence the levels of secreted amyloid-β protein precursor alpha (sAβPPα) and the ratio of sAβPPα to amyloid-beta (Aβ). In one study, administration of this compound at 10 mg/kg/day subcutaneously for 5 days in 6-6.5 month old J20 mice resulted in an increase in the level of sAβPPα in the hippocampus uni.lunih.govwikipedia.orgfishersci.ca. While there was a trend towards reduction of both Aβ₄₀ and Aβ₄₂, this trend did not reach statistical significance. However, the ratio of sAβPPα to Aβ₄₂ was significantly increased by 1.85 times compared to control uni.lunih.govfishersci.ca.
The following table summarizes the observed effects on sAβPPα and Aβ levels in PDAPP mice treated with this compound:
| Treatment Group | sAβPPα Level (Relative to Control) | Aβ₄₀ Level (Relative to Control) | Aβ₄₂ Level (Relative to Control) | sAβPPα/Aβ₄₂ Ratio (Relative to Control) |
| Control | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound | Increased | Trend towards reduction | Trend towards reduction | 1.85 (Significantly increased) uni.lunih.govfishersci.ca |
Note: Data on absolute levels or precise percentage changes for Aβ₄₀ and Aβ₄₂ were not statistically significant in the cited research for this specific treatment duration and dose.
Impact on Amyloid-β Protein Precursor Cleavage
Further investigation into the mechanism of action revealed that TrkA can interact with AβPP and modulate its processing uni.lufishersci.caciteab.com. Overexpression of TrkA has been shown to increase the production of AβPP-C31, a caspase cleavage product of AβPP uni.lunih.gov. Treatment with this compound, a potent and specific TrkA inhibitor, was found to abolish this TrkA-induced AβPP-C31 production in vitro uni.lunih.gov. These findings suggest that TrkA activates AβPP cleavage in a kinase activity-dependent manner, and inhibition of TrkA by compounds like this compound can block this process uni.lunih.gov.
Exploration in Mastocytosis Models (e.g., mouse models)
This compound has also been explored in the context of mastocytosis, particularly concerning the development of resistance to KIT-targeted therapies.
Rescue Effect Inhibition in KIT-Targeted Therapy
Activation of TrkA by its ligand, Nerve Growth Factor (NGF), has been shown to rescue mast cells from cell death induced by KIT inhibition in human mast cell leukemia cell lines (e.g., HMC-1 cells) and primary mast cells from patients with systemic mastocytosis guidetopharmacology.orgtocris.comnih.gov. This rescue effect mediated by NGF was found to be efficiently inhibited by TRK inhibitors guidetopharmacology.orgtocris.comnih.gov. While a newer TRK inhibitor, entrectinib (B1684687), demonstrated more potent capability to block the NGF-induced rescue effect compared to this compound, this compound was still shown to reduce the number of colonies in colony-forming assays when combined with dasatinib, a KIT inhibitor guidetopharmacology.orgnih.gov. This indicates that this compound can inhibit the rescue effect provided by TrkA activation in the context of KIT-targeted therapy in mast cell models guidetopharmacology.orgtocris.comnih.gov.
MAPK/ERK and AKT Reactivation Modulation
In mast cell models where TrkA activation leads to resistance to KIT inhibition, key pro-survival signaling pathways, namely MAPK/ERK and AKT, were found to be reactivated by NGF after KIT inhibition guidetopharmacology.orgtocris.comnih.gov. This reactivation of MAPK/ERK and AKT pathways contributes to the survival of mast cells despite the presence of a KIT inhibitor guidetopharmacology.orgtocris.comnih.gov. While the studies primarily highlight the ability of entrectinib to completely downregulate these reactivated pathways, the involvement of TrkA activation in this process implies that TrkA inhibitors like this compound would modulate this reactivation, albeit potentially to a lesser extent than more potent inhibitors guidetopharmacology.orgtocris.comnih.gov. The modulation of these pathways is crucial for overcoming resistance to KIT-targeted therapy guidetopharmacology.orgtocris.comnih.gov.
Applications in Embryonic Stem Cell Research (e.g., ES cell proliferation)
Research into the role of Trk receptors in cell proliferation has extended to studies involving cells with stem-like properties. While direct studies on the effect of this compound specifically on embryonic stem cell proliferation were not prominently found, investigations in Ewing sarcoma (ES) cells, which can contain a subpopulation of cells showing cancer stem cell features, have provided insights into the impact of Trk inhibition on proliferation nih.govnih.gov. TrkA is expressed in ES tumors nih.gov. Treatment with the TrkA-specific inhibitor this compound decreased the proliferation of ES cell lines (SK-ES-1 and RD-ES) in a dose-dependent manner nih.gov.
The half-maximal inhibitory concentration (IC₅₀) values for this compound in these cell lines were reported as 1.13 μM for SK-ES-1 cells and 1.94 μM for RD-ES cells after 72 hours of treatment nih.gov.
The following table summarizes the effect of this compound on the proliferation of Ewing sarcoma cell lines:
| Cell Line | Treatment Duration | IC₅₀ (this compound) | Effect on Proliferation |
| SK-ES-1 | 72 hours | 1.13 μM | Decreased |
| RD-ES | 72 hours | 1.94 μM | Decreased |
These findings suggest that TrkA inhibition can impact the proliferation of cells with stem-like characteristics, providing a basis for further exploration in other stem cell contexts.
Structure Activity Relationship Sar and Computational Studies
Design and Synthesis of GW 441756 Analogues
The discovery of this compound emerged from systematic medicinal chemistry efforts aimed at identifying potent and selective TrkA inhibitors. The design process involved creating and evaluating a library of compounds centered around specific heterocyclic scaffolds known to interact with the ATP-binding site of various kinases. mdpi.com The synthesis of these analogues allows for the systematic modification of different parts of the molecule to probe their effect on biological activity, leading to a comprehensive understanding of the SAR. nih.govdrugdesign.org
The oxindole (B195798) and aza-oxindole frameworks are central to a significant class of kinase inhibitors, including this compound. mdpi.comnih.gov These bicyclic structures serve as rigid scaffolds that correctly position key functional groups for interaction with the TrkA active site. The indole (B1671886)/azaindole/oxindole scaffold is particularly effective as it can competitively occupy the ATP-binding pocket of the kinase. mdpi.com The nitrogen atom in the five-membered ring and the adjacent carbonyl group are crucial for forming hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.
The synthesis of these scaffolds often involves multi-step reaction sequences. For instance, the creation of aza-2-oxindoles has been developed under neat conditions, offering advantages like mild reaction conditions and high yields. researchgate.net Researchers have explored various substitutions on both the oxindole core and the appended benzylidene moiety to optimize TrkA inhibition. nih.gov The strategic placement of halogen atoms, such as bromine, on the oxindole ring and modifications on the phenyl ring of the benzylidene group were found to be critical for enhancing potency. nih.gov The versatility of the azaindole framework, particularly the 7-azaindole (B17877) isomer, has made it a popular choice in the design of numerous kinase inhibitors. nih.gov
Identification of Key Pharmacophoric Elements for TrkA Inhibition
Pharmacophore modeling is essential for identifying the crucial three-dimensional arrangement of chemical features necessary for a molecule to interact with its biological target. For TrkA inhibitors like this compound, several key pharmacophoric elements have been identified through SAR and computational studies. researchgate.netnih.gov
The primary pharmacophoric features for oxindole-based TrkA inhibitors include:
A Hydrogen Bond Donor/Acceptor Site: The N-H and C=O groups of the oxindole core act as a hydrogen bond donor and acceptor, respectively, forming key interactions with the hinge region residues of the TrkA ATP-binding pocket. mdpi.com
Specific Substituent Patterns: The substitution pattern on the benzylidene ring is critical for selectivity and potency. For this compound, the arrangement of hydroxyl, bromo, and methoxyphenyl groups on this ring is finely tuned for optimal interaction with TrkA. nih.gov
Pharmacophore models, such as the five-point AAHRR model (two aromatic, one hydrogen bond acceptor, two rings), have been developed to screen for novel TrkA inhibitors, demonstrating the importance of these specific chemical features in molecular recognition. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This computational technique is pivotal in drug design, enabling the prediction of the potency of novel molecules before their synthesis, thereby saving time and resources.
In the context of TrkA inhibitors, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed. These models correlate the biological activity (e.g., IC50 values) of a set of molecules with their 3D properties, such as steric and electrostatic fields. nih.gov
A robust QSAR model is characterized by high correlation coefficients (R²) for the training set and high predictive correlation coefficients (Q²) for the test set. nih.gov For example, a pharmacophore-based 3D-QSAR model developed for type-II TrkA inhibitors showed excellent statistical significance, indicating its strong predictive power. researchgate.net Such models generate contour maps that visualize regions where specific properties (e.g., steric bulk, positive charge) would enhance or diminish biological activity, providing direct guidance for designing more potent analogues. nih.gov
Table 1: Example Statistics for a 3D-QSAR Model for TrkA Inhibitors Data derived from a representative study on TrkA inhibitors to illustrate typical model validation metrics. researchgate.net
| Parameter | Description | Value |
| R² | Correlation coefficient for the training set | 0.9027 |
| Q² | Predictive correlation coefficient for the test set | 0.7048 |
| SD | Standard Deviation of the estimate | 0.3635 |
| RMSE | Root Mean Square Error | 0.4016 |
Cheminformatics provides the tools and techniques to analyze, manage, and utilize large datasets of chemical information, which is crucial for modern drug discovery. nih.gov In the design of kinase inhibitors, cheminformatics approaches are used to build and analyze compound libraries, assess their diversity and drug-likeness, and filter candidates based on predicted properties. nih.gov
These methods allow for the creation of focused libraries of compounds, such as those based on the oxindole or aza-oxindole scaffold, that have a higher probability of containing active molecules. nih.gov By analyzing target coverage, binding selectivity, and chemical structure, cheminformatics tools can help design new libraries that outperform existing collections in efficiency and novelty. nih.gov This data-driven approach complements QSAR and other computational methods by ensuring that the molecules proposed for synthesis have favorable physicochemical properties.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools that provide insights into the interactions between a ligand and its target protein at an atomic level. scispace.comresearchgate.net
Molecular Docking predicts the preferred orientation and conformation of a ligand when bound to a receptor's active site. mdpi.com For this compound, docking studies have been used to elucidate its binding mode within the ATP pocket of TrkA. nih.gov These simulations confirm the role of the oxindole core in forming hydrogen bonds with the kinase hinge region and show how the substituted benzylidene group fits into adjacent hydrophobic pockets. The scoring functions used in docking provide an estimate of the binding affinity, which helps in prioritizing compounds for synthesis. scispace.com
Molecular Dynamics (MD) Simulations are used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation of a protein-ligand complex, such as TrkA bound to this compound, can assess the stability of the predicted binding pose obtained from docking. nih.gov These simulations can reveal crucial information about the flexibility of the active site, the role of water molecules in the binding interface, and the energetic contributions of key amino acid residues to the binding affinity. nih.govf1000research.com The combination of docking and MD simulations provides a detailed, dynamic picture of the molecular recognition process, validating the SAR data and guiding further optimization of the inhibitors. nih.gov
Ligand-Protein Interaction Analysis
Computational docking studies have been instrumental in elucidating the binding mode of GW441756 within the ATP-binding pocket of the TrkA kinase domain. As an oxindole-based inhibitor, its interaction pattern is characteristic of this class of compounds, which typically involves a combination of hydrogen bonding and hydrophobic interactions to achieve high affinity and selectivity.
The core structure of GW441756, featuring a 1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one scaffold, is crucial for its interaction with the kinase hinge region. This region is a critical anchor point for ATP-competitive inhibitors. The oxindole moiety is predicted to form key hydrogen bonds with the backbone amide and carbonyl groups of hinge region residues.
Detailed molecular modeling suggests a potential binding mode where specific interactions stabilize the inhibitor-protein complex. The key interactions likely involve:
Hydrogen Bonds: The lactam function of the oxindole core is positioned to act as both a hydrogen bond donor and acceptor, forming critical connections with the hinge region of TrkA.
Hydrophobic Interactions: The indole ring of GW441756 likely occupies a hydrophobic pocket within the active site, contributing to the potency and selectivity of the compound.
The table below summarizes the probable key amino acid residues in the TrkA kinase domain that interact with GW441756, based on computational models and the known structure of the TrkA active site.
| Interaction Type | Key TrkA Residues (Predicted) | Interacting Moiety of GW441756 |
| Hydrogen Bonding | Hinge Region (e.g., Met, Glu) | Oxindole lactam (NH and C=O groups) |
| Hydrophobic/van der Waals | Gatekeeper residue, others | 1-methyl-1H-indol-3-yl group, pyrrolopyridinone core |
This table is based on generalized binding modes for oxindole kinase inhibitors and requires confirmation by a co-crystal structure of GW441756 with TrkA.
This binding hypothesis underscores the importance of the specific chemical architecture of GW441756 in achieving its potent and selective inhibition of TrkA.
Conformational Analysis
The conformational flexibility of both the inhibitor and the target kinase is a critical aspect of the structure-activity relationship of GW441756. Computational and experimental studies on related systems have highlighted two key conformational features: the kinase's DFG motif state and the inhibitor's E/Z isomerism.
Binding to DFG-in and DFG-out Conformations:
Protein kinases, including TrkA, exist in multiple conformational states, most notably the "DFG-in" (active) and "DFG-out" (inactive) conformations, named after the orientation of the Asp-Phe-Gly motif in the activation loop. Many kinase inhibitors are specific for one of these states. However, studies involving a radiolabeled version of the compound, [¹¹C]GW441756, have indicated that it can target both the active DFG-in and inactive DFG-out conformations of the kinase. researchgate.net This ability to bind to multiple kinase conformations may contribute to its robust inhibitory activity.
The table below outlines the characteristics of these two conformational states of the TrkA kinase.
| Kinase Conformation | Description | Implication for Inhibitor Binding |
| DFG-in | The aspartate residue of the DFG motif points into the ATP-binding site, characteristic of an active kinase. | Inhibitors binding to this state are typically classified as Type I. |
| DFG-out | The aspartate residue points away from the ATP-binding site, creating an adjacent hydrophobic pocket. | Inhibitors that bind here, known as Type II, often exhibit greater selectivity across the kinome. |
The capacity of GW441756 to engage both conformations suggests a degree of conformational adaptability, allowing it to effectively inhibit TrkA regardless of its activation state.
E/Z Isomerism:
Chemical Synthesis Methodologies for Research Purposes
Synthetic Routes to GW 441756
The chemical synthesis of this compound, chemically named 1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one, is centered around the condensation of two key heterocyclic precursors. The core of the molecule is the 1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one moiety. The synthesis of this scaffold has been described in the patent literature. This is followed by a condensation reaction with 1-methyl-1H-indole-3-carbaldehyde to yield the final this compound product.
While a detailed, step-by-step reaction protocol with specific reagents, conditions, and yields for the industrial synthesis of this compound is not publicly available, the general approach involves an aldol-type condensation. This reaction typically requires a base catalyst to deprotonate the active methylene group at the 3-position of the pyrrolo[3,2-b]pyridin-2-one ring, which then acts as a nucleophile, attacking the carbonyl carbon of the indole-3-carbaldehyde. Subsequent dehydration of the resulting aldol intermediate leads to the formation of the exocyclic double bond that characterizes the final structure of this compound.
A related synthesis for similar (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones has been reported, which proceeds via an Eschenmoser coupling reaction, suggesting alternative strategies that could potentially be adapted for the synthesis of this compound and its analogs.
Radiosynthesis of this compound for Research Applications (e.g., [11C]GW441756)
For in vivo imaging studies, particularly positron emission tomography (PET), radiolabeled versions of this compound have been developed. A first-generation radioligand, [11C]GW441756, was synthesized based on the 4-aza-2-oxindole structure. However, this particular radiotracer was not pursued for further development due to challenges including the formation of an isomeric mixture, metabolic instability, and observed pulmonary retention.
Radiolabeling Strategies (e.g., Carbon-11 and Fluorine-18)
The radiosynthesis of [11C]GW441756 involves the incorporation of the short-lived positron-emitting isotope, carbon-11 (t½ ≈ 20.4 min). This is typically achieved through the methylation of a suitable precursor molecule. For [11C]GW441756, this would involve the reaction of a desmethyl precursor with a [11C]methylating agent, such as [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf), in the final step of the synthesis. This late-stage labeling approach is crucial to maximize the radiochemical yield and specific activity of the final product, given the short half-life of carbon-11. General methods for preparing [11C] radioligands with high specific radioactivity on commercial PET tracer synthesizers have been established.
While fluorine-18 (t½ ≈ 109.8 min) is another commonly used PET isotope that offers the advantage of a longer half-life, allowing for more complex syntheses and longer imaging protocols, there are no specific reports found detailing the synthesis of a fluorine-18 labeled analog of this compound.
In Vitro Autoradiographic Studies in Brain and Neuroblastoma Cryosections
The synthesized [11C]GW441756 was utilized for in vitro validation studies. Autoradiography on cryosections of rat brain and human neuroblastoma cells expressing TrkB (a related tropomyosin receptor kinase) was performed to visualize the binding of the radioligand to its target. These studies are essential to confirm the specific binding of the radiotracer to the regions or cells expressing the target receptor before proceeding to in vivo imaging.
MicroPET Studies in Rodent Brain for Research Probe Evaluation (excluding clinical imaging)
Preclinical evaluation of [11C]GW441756 as a research probe involved microPET imaging in the rodent brain. These studies aimed to assess the in vivo distribution, target engagement, and pharmacokinetic properties of the radiotracer. PET images of the rat brain were obtained to visualize the uptake and distribution of [11C]GW441756.
Development of Related Trk Inhibitors Based on this compound Scaffold
The 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one scaffold, which forms the core of this compound, is a privileged structure in medicinal chemistry and has been utilized in the development of other kinase inhibitors. The development of small-molecule tropomyosin receptor kinase (Trk) inhibitors is an active area of research for the treatment of cancers with NTRK gene fusions. While this compound itself is a potent TrkA inhibitor, its structural framework can serve as a starting point for the design and synthesis of new analogs with improved properties, such as enhanced selectivity for other Trk isoforms (TrkB, TrkC) or improved pharmacokinetic profiles. Structure-activity relationship (SAR) studies of analogs based on this scaffold are crucial for optimizing potency and selectivity.
Stereoselective Synthesis Methodologies (if applicable)
The structure of this compound features an exocyclic double bond, which can exist as either (E) or (Z) isomers. The relative stereochemistry of this double bond can significantly impact the biological activity of the compound. Therefore, stereoselective synthesis methodologies that favor the formation of the more active isomer are highly desirable.
Gw 441756 As a Chemical Probe in Biological Research
Utility in Elucidating TrkA-Mediated Biological Processes
GW 441756 serves as a crucial chemical probe for investigating biological processes driven by TrkA activation. By selectively inhibiting TrkA, researchers can delineate the specific roles of this receptor tyrosine kinase in various cellular events. Studies have utilized this compound to clarify the involvement of TrkA in regulating gene expression in neuroblastoma cells and, more recently, in the cleavage of amyloid-β protein precursor in neuroglioma cells caymanchem.com. The compound's ability to block TrkA-mediated γH2AX production and apoptosis in TrkA-overexpressing cells further highlights its utility in understanding TrkA-induced cellular outcomes sinobiological.comselleckchem.comkarebaybio.com.
Application in Investigating Specific Signaling Pathways (e.g., NGF/TrkA pathway in neurite outgrowth)
A significant application of this compound is in the study of specific signaling cascades, particularly the Nerve Growth Factor (NGF)/TrkA pathway. NGF is a key neurotrophin that primarily signals through TrkA, influencing neuronal survival, differentiation, and function abcam.commdpi.comtocris.com. This compound has been instrumental in demonstrating the dependence of NGF-induced neurite outgrowth on TrkA activity in various cell types, including PC12 cells and spinal cord neurons mdpi.commedchemexpress.complos.org. For instance, this compound has been shown to completely inhibit NGF-induced neurite outgrowth in PC12 cells medchemexpress.complos.org. Similarly, in spinal cord neurons, this compound eliminated neurite outgrowth induced by BmK NSPK, a scorpion toxin that promotes neurite extension via the NGF/TrkA pathway mdpi.com. These findings underscore the critical role of the NGF/TrkA pathway in mediating neurite outgrowth and validate this compound as a tool to probe this process.
Data illustrating the effect of this compound on neurite outgrowth in PC12 cells treated with NGF:
| Treatment | Neurite Outgrowth (% of Control) |
| Control | 100 |
| NGF | Increased |
| NGF + this compound | Inhibited/Abolished |
Note: Specific quantitative data for the increase in neurite outgrowth with NGF alone may vary depending on the experimental conditions and are not consistently provided with precise percentages across all sources, but the inhibitory effect of this compound is consistently reported. mdpi.commedchemexpress.complos.org
This compound has also been used to investigate the NGF/TrkA pathway in the context of pancreatic cancer, where this pathway is implicated in perineural invasion. Treatment with this compound reduced the proliferation and migration of pancreatic cancer cells in vitro and inhibited neurite formation in PC-12 cells exposed to conditioned media from pancreatic cancer cells, indicating its utility in studying reciprocal signaling between cancer cells and nerves nih.gov. Furthermore, studies involving pancreatic cancer cell-derived exosomes have shown that this compound can reverse the exosome-mediated enhancement of proliferation and migration in neurogenic cells by down-regulating NGF/TrkA expression researchgate.net.
Contribution to Understanding Kinase Biology and Inhibitor Selectivity
As a potent and selective TrkA inhibitor, this compound has contributed significantly to the understanding of kinase biology and the principles of inhibitor selectivity tocris.comabcam.comfishersci.pt. Its high selectivity profile, with over 100-fold greater activity against TrkA compared to a panel of other kinases, makes it a valuable tool for discerning the specific functions of TrkA within complex cellular signaling networks tocris.comabcam.comfishersci.ptcaymanchem.com. This selectivity is crucial for attributing observed biological effects directly to TrkA inhibition, minimizing off-target effects that can complicate the interpretation of results when using less selective compounds. The development and characterization of inhibitors like this compound provide insights into the structural features required for potent and selective binding to the TrkA kinase domain, advancing the broader field of kinase inhibitor design.
While primarily known for its TrkA selectivity, some studies indicate that this compound can also inhibit other Trk kinases (TrkB and TrkC) at higher concentrations, albeit with lower potency than for TrkA. For example, IC₅₀ values against TrkB and TrkC have been reported in the micromolar range, compared to the nanomolar IC₅₀ for TrkA karebaybio.comnih.gov. This information on cross-reactivity, while less pronounced, is also valuable for understanding the nuances of kinase inhibitor selectivity and for designing experiments that require differential inhibition of Trk family members. This compound has also been reported to inhibit the phosphorylation of LRRK2 with an IC₅₀ of 320 nM karebaybio.com.
IC₅₀ values of this compound against Trk kinases and LRRK2:
| Target | IC₅₀ (nM) |
| TrkA | 2 tocris.comabcam.com |
| TrkB | 140 karebaybio.comnih.gov |
| TrkC | 460 karebaybio.comnih.gov |
| LRRK2 | 320 karebaybio.com |
Use in High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases
This compound has been employed in the development and validation of high-throughput screening (HTS) assays designed to identify modulators of Trk receptor tyrosine kinases sinobiological.comnih.govrndsystems.com. Cellular assays utilizing reporter systems, such as the NFAT beta-lactamase reporter lines stably expressing full-length human Trk kinases, have been developed for HTS nih.gov. This compound, as a known potent TrkA inhibitor, is used in these assays to validate their functionality and to assess the selectivity of potential Trk modulators nih.gov. Its ability to inhibit the activity of TrkA (and to a lesser extent, TrkB and TrkC) in these cell-based reporter systems confirms the assay's capability to detect compounds that interfere with Trk signaling nih.gov. This application of this compound is essential for the discovery of new chemical entities that can modulate Trk activity, which is relevant for various diseases linked to aberrant neurotrophin signaling, including neurodegenerative disorders and cancers tocris.comnih.gov.
Role in Studying Neurotrophin Signaling in Various Cell Types
The neurotrophin signaling pathway, mediated by neurotrophins like NGF and their receptors including TrkA, plays critical roles in the development, survival, and function of both neuronal and non-neuronal cells abcam.commdpi.comtocris.com. This compound serves as a valuable probe for studying this complex signaling in diverse cell types. Beyond its well-established use in neuronal models like PC12 cells and spinal cord neurons to study neurite outgrowth, this compound has been utilized in other cell contexts. For instance, it has been applied to investigate TrkA signaling in neuroblastoma cells, clarifying its role in gene expression regulation caymanchem.com. In neuroglioma cells, it has been used to study the impact of TrkA inhibition on amyloid-β protein precursor cleavage caymanchem.com. Furthermore, this compound has been employed in studies involving pancreatic cancer cells and triple-negative breast cancer cells to explore the involvement of the NGF/TrkA pathway in cancer cell proliferation, migration, and interaction with the nervous system nih.govresearchgate.netfrontiersin.org. Its use in Ewing sarcoma cells has also demonstrated its ability to reduce cell proliferation, highlighting the relevance of Trk signaling in this pediatric malignancy nih.gov. These diverse applications underscore the broad utility of this compound as a chemical probe for dissecting neurotrophin signaling across a variety of cell types and biological processes.
Future Research Directions and Unanswered Questions
Further Elucidation of TrkA-Dependent Signaling Mechanisms
While the primary downstream signaling pathways activated by TrkA, including Ras-MAPK, PI3K, and PLC-γ1, are well-established, the intricate details and context-dependent variations of these cascades warrant further investigation. Studies indicate that the specific endocytic trafficking itinerary of TrkA can influence the type of signaling output, with surface-localized receptors promoting survival signals via PI3K/AKT and internalized receptors signaling from endosomes preferentially activating MEK/ERK pathways for differentiation frontiersin.orgnih.gov. Further research is needed to clarify if both clathrin-mediated and pincher-mediated endocytosis are essential for NGF/TrkA endocytosis and retrograde signaling, or if they lead to distinct endosome populations with different fates nih.gov. The precise mechanisms of biogenesis and retrograde transport of signaling endosomes also require firmer establishment nih.gov. Additionally, the role of proteins like Endophilin B1 in regulating NGF/TrkA trafficking and downstream signaling from endosomes needs further exploration jneurosci.orghku.hk. Unanswered questions remain regarding the accurate signaling mechanisms involving pathways like JNK and p38 in specific contexts, such as chemotherapy-induced peripheral neuropathy dovepress.com. The interaction between TrkA and other cellular components, such as the androgen receptor, and its impact on NGF effects in various cell types, also presents an area for further study researchgate.net.
Exploration of Novel TrkA-Mediated Biological Functions in Research Models
Beyond its established roles in neuronal survival, differentiation, and pain signaling, the full spectrum of TrkA-mediated biological functions is still being uncovered. Research in various models suggests potential involvement in diverse processes. For instance, studies in prostate cancer cells indicate that TrkA signaling can influence proliferation and migration researchgate.net. The role of TrkA in the context of neurodegenerative disorders, such as Alzheimer's disease, and its potential as a therapeutic target through selective activation of pro-survival signals is an active area of research researchgate.netnih.gov. Further investigation is needed to understand the implications of altered TrkA expression and activation in different disease states and to identify novel biological functions that could be targeted by TrkA modulation. The potential for TrkA to modulate the signaling of various ion channels and be transactivated by G-protein coupled receptors (GPCRs) in the absence of neurotrophins also highlights areas for future functional exploration frontiersin.org.
Development of Next-Generation Chemical Probes Based on GW 441756
This compound has served as a valuable tool for clarifying the role of TrkA in various cellular processes due to its potency and selectivity as a TrkA inhibitor tocris.combioscience.co.ukrndsystems.comcaymanchem.com. However, the development of next-generation chemical probes based on its structural scaffold or novel chemotypes remains crucial for advancing TrkA research. Future efforts could focus on developing probes with improved properties, such as enhanced selectivity profiles against a broader range of kinases, altered pharmacokinetic properties for specific research applications, or modified activity (e.g., allosteric modulators rather than active site inhibitors). The identification of novel type-II inhibitors targeting the inactive DFG-out form of TrkA, which may offer improved kinase selectivity and slower off-rates compared to type-I inhibitors like this compound, represents a promising avenue researchgate.net. The development and characterization of novel selective TrkA agonists, such as the NGF mimetic ENT-A013, also represent a key direction for exploring the therapeutic potential of TrkA activation researchgate.netnih.gov.
Integration with Systems Biology Approaches to Map TrkA Network Activity
Understanding the role of TrkA within complex biological systems requires moving beyond the study of isolated pathways to integrate with systems biology approaches. This involves analyzing large datasets to map the intricate network of interactions in which TrkA participates. ebi.ac.ukresearchgate.net. Future research should focus on integrating multi-omics data (genomics, transcriptomics, proteomics, etc.) to gain a holistic view of how TrkA activity influences and is influenced by the broader cellular environment. ebi.ac.uk. Techniques such as network inference, data integration, and machine learning can be employed to extract biological insights from these datasets and understand TrkA network activity ebi.ac.uk. This approach can help identify key nodes and pathways that are dysregulated in disease states involving TrkA and suggest novel therapeutic targets within the network. The use of graphical notations like the Systems Biology Graphical Notation (SBGN) can aid in representing and exchanging information about TrkA signaling pathways and their interactions within biological networks wikipedia.org.
Expanding Computational Approaches for Predictive Research Modeling
Computational methods play an increasingly vital role in modern research, enabling the prediction of molecular interactions, the simulation of biological processes, and the identification of potential drug candidates. Expanding the application of computational approaches is essential for advancing TrkA research. This includes refining methods for predicting binding affinities of compounds to TrkA, which can guide lead optimization efforts in the discovery of new TrkA modulators nih.gov. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and virtual screening can be further developed and applied to identify novel TrkA ligands researchgate.net. Predictive modeling can also be used to simulate TrkA signaling dynamics under different conditions, helping to understand how perturbations affect the network and predict biological outcomes mathworks.commdpi.com. Integrating deep computational intelligence approaches with big data analytics holds potential for enhancing predictive modeling in complex biological systems involving TrkA ijcesen.com. Future research should focus on developing more sophisticated computational models that can accurately capture the complexity of TrkA signaling and its involvement in diverse biological processes and diseases.
Q & A
Q. How can researchers validate the specificity of GW 441756 as a TrkA inhibitor in experimental models?
To confirm TrkA specificity, perform kinase profiling assays against a panel of 50+ kinases, including TrkB, TrkC, and structurally related kinases (e.g., Raf, CDK). This compound exhibits >100-fold selectivity for TrkA over other kinases at its IC50 of 2 nM . Pair this with functional assays, such as inhibition of NGF-induced neurite outgrowth in PC12 cells, which is blocked by this compound in a dose-dependent manner (1–100 nM) . Western blotting for phosphorylated TrkA (pTrkA) downstream targets (e.g., Akt, MAPK) can further validate target engagement .
Q. What methodological considerations are critical for designing dose-response studies with this compound?
Use a concentration range of 1–100 nM (0.5–50× IC50) to capture dose-dependent effects. Prepare stock solutions in DMSO at 10 mM (3.63 mg/mL) and dilute in culture media to ensure final DMSO concentrations ≤0.1% . Include controls for solvent effects (DMSO alone) and baseline TrkA activity (untreated cells). For animal studies, calculate dosing based on species-specific pharmacokinetics; for mice, a typical intraperitoneal dose is 10 mg/kg in a vehicle of 5% DMSO + 30% PEG300 + 5% Tween 80 .
Q. How should researchers address solubility and stability challenges for this compound in long-term experiments?
this compound is highly soluble in DMSO (18.33 mg/mL) but insoluble in water or ethanol . For cell-based assays, prepare fresh working solutions daily to avoid precipitation. For long-term storage, lyophilized powder is stable at -20°C for 3 years, while DMSO stock solutions should be aliquoted and stored at -80°C for ≤1 year . Avoid freeze-thaw cycles to maintain potency.
Advanced Research Questions
Q. How can contradictory data on this compound’s apoptotic effects in TrkA-overexpressing cells be resolved?
Discrepancies may arise from cell-type-specific TrkA expression levels or cross-talk with p75NTR. For example, this compound blocks TrkA-mediated apoptosis in SK-N-SH neuroblastoma cells but has no effect on p75NTR-dependent apoptosis in macrophages . To resolve contradictions:
Q. What strategies mitigate off-target effects of this compound at higher concentrations (>100 nM)?
At ≥500 nM, this compound may inhibit TrkB or CDKs due to reduced selectivity . Mitigation approaches include:
- Proteomic profiling : Use phospho-kinase arrays to identify off-target phosphorylation events (e.g., ERK1/2, JNK).
- Rescue experiments : Co-administer TrkA-specific agonists (e.g., NGF) to reverse inhibitory effects .
- Combination studies : Pair this compound with TrkB-specific inhibitors (e.g., ANA-12) to isolate TrkA-dependent pathways .
Q. How does this compound’s inhibition of TrkA intersect with MAPK or PI3K/Akt pathways in cancer models?
TrkA activation promotes PI3K/Akt and MAPK signaling, but this compound’s effects vary by context:
- In Ewing sarcoma cells, this compound (10 µM) reduces proliferation by 60% via suppression of TrkA-Akt cross-talk .
- In glioblastoma, TrkA inhibition may paradoxically enhance MAPK signaling due to compensatory Raf activation. Use dual inhibition (this compound + Raf inhibitor) to block resistance mechanisms .
- Quantify pathway crosstalk using multiplex phospho-protein assays (e.g., Luminex) and RNA-seq for downstream transcriptional changes .
Q. What experimental designs are recommended for studying this compound’s role in neuronal regeneration versus tumorigenesis?
- Neuronal models : Assess axonal outgrowth in dorsal root ganglion (DRG) neurons exposed to this compound (10–50 nM) post-NGF stimulation. Compare to positive controls (e.g., K252a) .
- Cancer models : In TrkA-overexpressing tumors (e.g., breast cancer), use this compound (1–10 µM) to evaluate apoptosis via γH2AX foci quantification and caspase-3/7 activity assays .
- In vivo validation : Monitor tumor volume and neuropathic pain thresholds in xenograft models treated with this compound (10 mg/kg, 3x/week) .
Methodological Best Practices
Q. How to optimize this compound treatment duration for studying TrkA-dependent vs. independent effects?
- Short-term (24–48 hr) : Focus on acute signaling (e.g., pTrkA suppression, MAPK phosphorylation).
- Long-term (72+ hr) : Assess chronic effects like apoptosis or cell cycle arrest. Note that prolonged exposure (>72 hr) may induce compensatory TrkB upregulation; include qPCR for Trk family transcripts .
Q. What statistical approaches are robust for analyzing this compound’s dose-response data?
- Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50.
- Use ANOVA with Tukey’s post-hoc test for multi-group comparisons (e.g., this compound vs. K252a vs. vehicle).
- For single-cell heterogeneity (e.g., antibiotic persistence), apply survival analysis (Kaplan-Meier curves) to model time-to-death distributions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
